molecular formula C14H8Cl2F4 B13994492 4-Chloro-1-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-2-fluorobenzene CAS No. 1735-31-5

4-Chloro-1-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-2-fluorobenzene

Cat. No.: B13994492
CAS No.: 1735-31-5
M. Wt: 323.1 g/mol
InChI Key: YAGJJUBFVZVVKK-UHFFFAOYSA-N
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Description

BENZENE,4-CHLORO-1-[1-(4-CHLOROPHENYL)-2,2,2-TRIFLUOROETHYL]-2-FLUORO-: is a complex organic compound characterized by the presence of multiple halogen atoms attached to a benzene ring. This compound is notable for its unique chemical structure, which includes chlorine, fluorine, and trifluoromethyl groups. These functional groups impart distinct chemical properties, making the compound valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BENZENE,4-CHLORO-1-[1-(4-CHLOROPHENYL)-2,2,2-TRIFLUOROETHYL]-2-FLUORO- typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the reactions .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction parameters. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain high-purity products suitable for further applications .

Mechanism of Action

The mechanism by which BENZENE,4-CHLORO-1-[1-(4-CHLOROPHENYL)-2,2,2-TRIFLUOROETHYL]-2-FLUORO- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of halogen atoms enhances the compound’s ability to form strong interactions with these targets, leading to significant biological activity. The pathways involved often include inhibition or activation of specific enzymes, resulting in altered cellular processes .

Comparison with Similar Compounds

Uniqueness: The uniqueness of BENZENE,4-CHLORO-1-[1-(4-CHLOROPHENYL)-2,2,2-TRIFLUOROETHYL]-2-FLUORO- lies in its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in the development of pharmaceuticals and agrochemicals .

Properties

CAS No.

1735-31-5

Molecular Formula

C14H8Cl2F4

Molecular Weight

323.1 g/mol

IUPAC Name

4-chloro-1-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-2-fluorobenzene

InChI

InChI=1S/C14H8Cl2F4/c15-9-3-1-8(2-4-9)13(14(18,19)20)11-6-5-10(16)7-12(11)17/h1-7,13H

InChI Key

YAGJJUBFVZVVKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=C(C=C(C=C2)Cl)F)C(F)(F)F)Cl

Origin of Product

United States

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